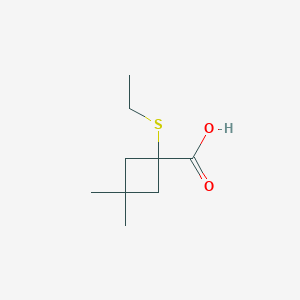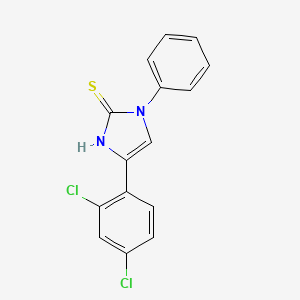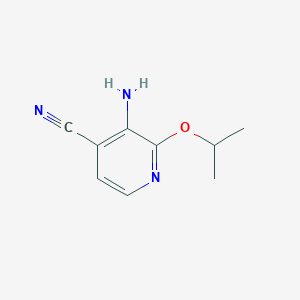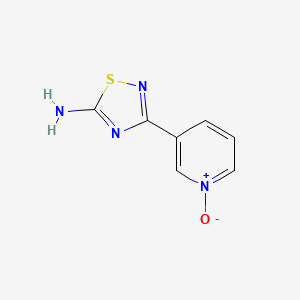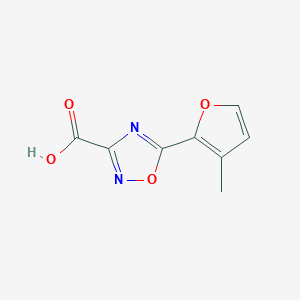
5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that features a furan ring substituted with a methyl group at the 3-position, connected to an oxadiazole ring, which in turn is bonded to a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid such as aluminum chloride.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a nitrile oxide. This step often requires the use of a base such as sodium hydroxide and a solvent like ethanol.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the hydrolysis of an ester precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
Oxidation: Oxidation of the furan ring can yield furanones or carboxylic acids.
Reduction: Reduction of the oxadiazole ring can yield amines or hydroxylamines.
Substitution: Substitution of the methyl group can yield various substituted furans with different functional groups.
科学研究应用
5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Research: The compound can be used in studies investigating its biological activity, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
作用机制
The mechanism of action of 5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
5-(2-Furyl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but lacks the methyl group on the furan ring.
5-(3-Methylthiophene-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but contains a thiophene ring instead of a furan ring.
5-(3-Methylpyrrole-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but contains a pyrrole ring instead of a furan ring.
Uniqueness
The presence of the methyl group on the furan ring in 5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can influence its chemical reactivity, biological activity, and physical properties. This structural feature can enhance the compound’s lipophilicity, stability, and ability to interact with specific molecular targets, distinguishing it from other similar compounds.
属性
分子式 |
C8H6N2O4 |
|---|---|
分子量 |
194.14 g/mol |
IUPAC 名称 |
5-(3-methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O4/c1-4-2-3-13-5(4)7-9-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12) |
InChI 键 |
IUHWRDMVYCZQBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC=C1)C2=NC(=NO2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


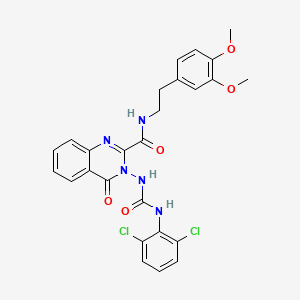
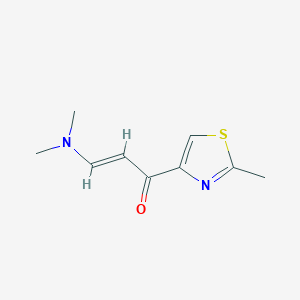
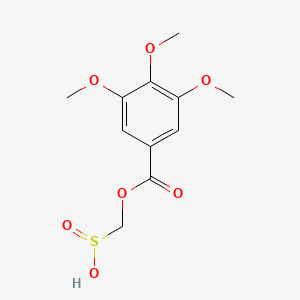
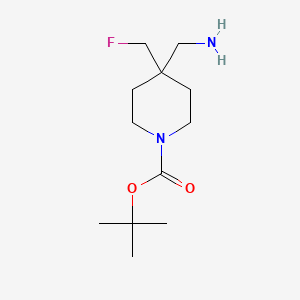
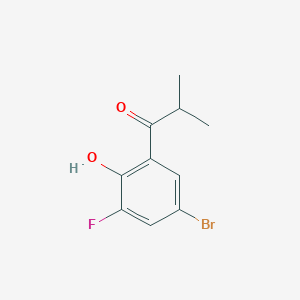
![3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B13060847.png)

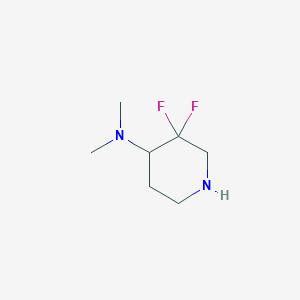
![4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13060865.png)

